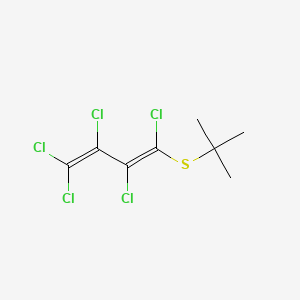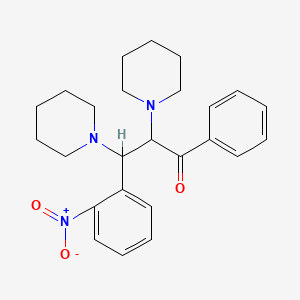
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one is a complex organic compound that features a nitrophenyl group, a phenyl group, and two piperidinyl groups attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-nitroacetophenone.
Formation of the Propanone Backbone: The 2-nitroacetophenone is then reacted with piperidine in the presence of a base such as sodium hydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives using oxidizing agents such as potassium permanganate.
Substitution: The piperidinyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 3-(2-Aminophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one.
Oxidation: Phenolic derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidinyl groups.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of nitrophenyl and piperidinyl groups with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with neurotransmitter receptors or enzymes in the brain, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl groups can enhance binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Nitrophenyl)-1-phenylpropan-1-one: Lacks the piperidinyl groups, which may reduce its binding affinity in biological applications.
3-(2-Aminophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one: The amino group can alter the compound’s reactivity and interaction with biological targets.
1-Phenyl-2,3-di(piperidin-1-yl)propan-1-one: Lacks the nitrophenyl group, which may affect its electronic properties and reactivity.
Uniqueness
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one is unique due to the combination of the nitrophenyl and piperidinyl groups, which confer distinct electronic, steric, and binding properties. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5443-69-6 |
|---|---|
Molekularformel |
C25H31N3O3 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
3-(2-nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H31N3O3/c29-25(20-12-4-1-5-13-20)24(27-18-10-3-11-19-27)23(26-16-8-2-9-17-26)21-14-6-7-15-22(21)28(30)31/h1,4-7,12-15,23-24H,2-3,8-11,16-19H2 |
InChI-Schlüssel |
KCEDGJCNSXBJOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(C(=O)C3=CC=CC=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


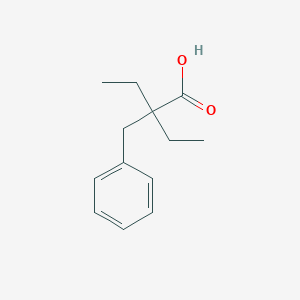
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)

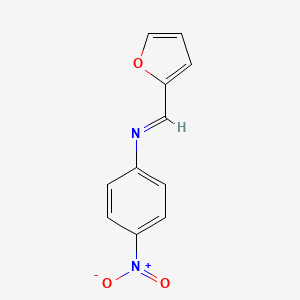
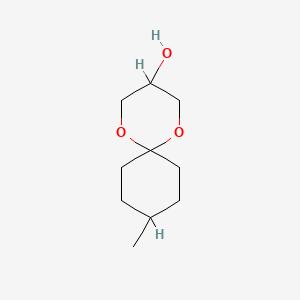
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)

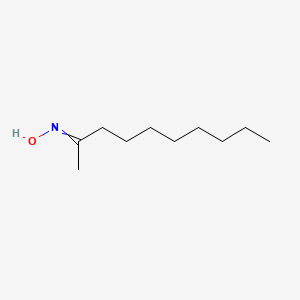

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
